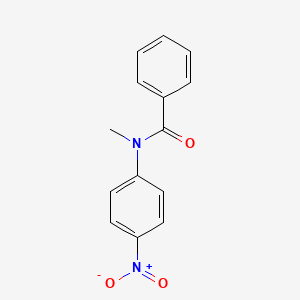

N-methyl-N-(4-nitrophenyl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

33672-82-1 |

|---|---|

Molecular Formula |

C14H12N2O3 |

Molecular Weight |

256.26 g/mol |

IUPAC Name |

N-methyl-N-(4-nitrophenyl)benzamide |

InChI |

InChI=1S/C14H12N2O3/c1-15(14(17)11-5-3-2-4-6-11)12-7-9-13(10-8-12)16(18)19/h2-10H,1H3 |

InChI Key |

ZYYFVJBUNRYRGW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Elucidation of N Methyl N 4 Nitrophenyl Benzamide

Single-Crystal X-ray Diffraction Analysis

A definitive single-crystal X-ray diffraction study for N-methyl-N-(4-nitrophenyl)benzamide has not been reported in the reviewed scientific literature. Therefore, a detailed experimental analysis of its specific crystal structure, including precise torsion angles, crystal packing motifs, and bond lengths, cannot be presented at this time. However, valuable insights into its likely solid-state conformation and intermolecular interactions can be gleaned from the crystallographic data of structurally similar benzamide (B126) derivatives.

Determination of Molecular Conformation and Torsion Angles

The planarity of the amide group itself is another important feature. The C-N bond of the amide linkage typically exhibits partial double bond character, which restricts rotation and favors a planar arrangement of the atoms involved (C-C(=O)-N-C). The nitro group is also expected to be nearly coplanar with the phenyl ring to which it is attached, although slight twisting is common. sigmaaldrich.comscirp.org The torsion angles involving the nitro group (O-N-C-C) in related structures are often small, indicating a high degree of planarity which facilitates resonance stabilization. scirp.org

Analysis of Crystal Packing Motifs and Lattice Interactions via Hirshfeld Surface Analysis

In the absence of a specific crystal structure for this compound, a Hirshfeld surface analysis cannot be performed. This technique, which maps intermolecular contacts in a crystal, relies on crystallographic information files (CIFs).

Quantification of Intramolecular and Intermolecular Hydrogen Bonding Networks

The molecular structure of this compound does not possess conventional hydrogen bond donors like N-H or O-H groups, as the amide nitrogen is tertiary. This precludes the formation of classical N-H···O hydrogen bonds that are prevalent in the crystal structures of secondary amides.

However, the molecule can participate in weaker C-H···O intermolecular hydrogen bonds. The aromatic protons and the methyl protons can act as hydrogen bond donors, interacting with the oxygen atoms of the carbonyl group and the nitro group. These types of interactions are frequently observed in the crystal structures of related compounds and contribute significantly to the stability of their three-dimensional networks. sigmaaldrich.com Intramolecular C-H···O interactions may also be present, further influencing the molecular conformation.

Detailed Evaluation of Bond Lengths and Angles within the this compound Structure

Specific experimental bond lengths and angles for this compound are not available without a crystal structure. However, the expected values can be inferred from data on analogous compounds. The C=O bond of the amide group is expected to have a length of approximately 1.22-1.24 Å. The C-N bond of the amide will be shorter than a typical single C-N bond, around 1.33-1.35 Å, reflecting its partial double bond character. The N-C(phenyl) and N-C(methyl) bond lengths will be in the typical range for such bonds. The bond lengths within the benzene (B151609) rings will be characteristic of aromatic systems, and the C-N and N-O bonds of the nitro group will also have values consistent with those in other nitroaromatic compounds. scirp.org The bond angles around the sp2 hybridized carbonyl carbon and the aromatic carbons will be approximately 120°, while the geometry around the amide nitrogen atom is expected to be trigonal planar or nearly so.

Comprehensive Spectroscopic Investigations

Fourier Transform Infrared (FT-IR) Spectroscopy: Assignment of Characteristic Vibrational Modes

The key vibrational modes for this compound are expected in the following regions:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The stretching vibrations of the methyl group (N-CH₃) are expected in the 2975-2850 cm⁻¹ range.

Carbonyl (C=O) Stretching: The amide I band, which is primarily due to the C=O stretching vibration, is a strong absorption and is expected to appear in the range of 1680-1630 cm⁻¹. The exact position will be influenced by the electronic effects of the substituent groups and the molecular environment.

Aromatic C=C Stretching: These vibrations give rise to several bands in the 1600-1450 cm⁻¹ region.

Nitro (NO₂) Stretching: The nitro group has two characteristic stretching vibrations: the asymmetric stretching (ν_as(NO₂)) and the symmetric stretching (ν_s(NO₂)). The asymmetric stretch is typically a strong band found in the 1560-1520 cm⁻¹ region, while the symmetric stretch appears as a strong band in the 1360-1320 cm⁻¹ range. esisresearch.org

C-N Stretching: The stretching vibrations for the C-N bonds of the amide and the nitro group are expected in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹.

Aromatic C-H Bending: The out-of-plane C-H bending vibrations are characteristic of the substitution pattern of the benzene rings and appear in the 900-675 cm⁻¹ region.

A hypothetical table of the principal FT-IR vibrational modes for this compound is presented below based on these general assignments.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 |

| Aliphatic C-H stretch | 2975-2850 |

| Amide I (C=O stretch) | 1680-1630 |

| Aromatic C=C stretch | 1600-1450 |

| Asymmetric NO₂ stretch | 1560-1520 |

| Symmetric NO₂ stretch | 1360-1320 |

| C-N stretch | 1300-1000 |

| Aromatic C-H out-of-plane bend | 900-675 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidation of Proton and Carbon Chemical Environments

Detailed experimental ¹H and ¹³C NMR data, which are crucial for mapping the proton and carbon chemical environments of this compound, are not available in the searched sources. This information would be essential to assign specific chemical shifts to the protons of the N-methyl group, the benzoyl ring, and the 4-nitrophenyl ring, as well as to the corresponding carbon atoms in the molecule. Without this data, a definitive analysis of the molecule's electronic structure and the influence of the substituent groups on the chemical shifts cannot be performed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Specific UV-Vis absorption maxima (λmax) for this compound, which would reveal information about the electronic transitions within the molecule, could not be found. An analysis of the UV-Vis spectrum would typically identify π → π* and n → π* transitions associated with the aromatic rings, the carbonyl group, and the nitro group, providing insight into the conjugated systems within the compound. The lack of this data prevents a discussion of its electronic absorption properties.

Computational and Theoretical Investigations of N Methyl N 4 Nitrophenyl Benzamide

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common and effective tool for predicting a wide range of molecular properties. For a molecule like N-methyl-N-(4-nitrophenyl)benzamide, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to provide the insights detailed in the following subsections.

The initial step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the equilibrium structure. This is achieved through a process called geometry optimization. Starting with an initial guess of the molecular structure, the DFT calculation iteratively adjusts the positions of the atoms to find the configuration with the lowest possible energy.

This process yields crucial information about the molecule's structural parameters, including bond lengths, bond angles, and dihedral (torsional) angles. For this compound, this would reveal the precise spatial relationship between the benzoyl group, the N-methyl group, and the 4-nitrophenyl ring. The planarity or non-planarity of the amide linkage and the rotational angles of the phenyl rings are key outcomes of this calculation. The absence of imaginary frequencies in a subsequent vibrational frequency calculation confirms that the optimized structure is a true energy minimum.

No specific published data on the optimized geometrical parameters for this compound were found in the reviewed sources.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This analysis also helps in understanding intramolecular charge transfer, which is particularly relevant for molecules with both electron-donating and electron-withdrawing groups, such as this compound.

Specific HOMO-LUMO energy values and energy gap data for this compound are not available in the public literature.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface and color-coded to indicate different potential values. MEP maps are invaluable for identifying the regions of a molecule that are rich or deficient in electrons.

Typically, regions of negative electrostatic potential (often colored red) are associated with lone pairs of electrons and are susceptible to electrophilic attack. In this compound, these would likely be located around the oxygen atoms of the carbonyl and nitro groups. Conversely, regions of positive potential (colored blue) indicate electron-poor areas, which are prone to nucleophilic attack. These are often found around the hydrogen atoms. The MEP map provides a clear and intuitive guide to the molecule's reactive sites.

A specific MEP map for this compound has not been published.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons.

Quantitative NBO analysis data for this compound is not available in existing literature.

Computational methods can simulate the vibrational modes of a molecule, which correspond to the peaks observed in experimental infrared (FT-IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups.

For this compound, this analysis would help to identify the characteristic vibrational frequencies for the C=O stretch of the amide, the N-O stretches of the nitro group, the C-N stretches, and the various vibrations of the aromatic rings. Comparing the simulated spectra with experimental data provides a powerful way to validate the accuracy of the computed molecular structure.

Simulated FT-IR and Raman spectra with vibrational assignments for this compound have not been reported.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for molecular structure elucidation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the NMR chemical shifts (¹H and ¹³C) for a molecule. These predicted shifts are then compared to experimental NMR data to confirm the molecular structure.

The chemical shift of a nucleus is highly sensitive to its local electronic environment. Therefore, accurate prediction of chemical shifts for this compound would require a precise model of its three-dimensional structure and electron distribution. This would involve calculating the magnetic shielding tensors for each nucleus and referencing them to a standard compound (e.g., tetramethylsilane).

There are no published studies containing predicted NMR chemical shifts for this compound.

Advanced Quantum Chemical Methodologies

Quantum chemical methods provide a microscopic view of the electronic structure and properties of this compound. These computational tools allow for the investigation of phenomena that are often difficult or impossible to measure experimentally.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for calculating the electronic excited-state properties of molecules. soton.ac.uk It is widely used to predict ultraviolet-visible (UV-Vis) absorption spectra by calculating the vertical transition energies from the ground state to various excited states and their corresponding oscillator strengths (intensities). researchgate.net For a molecule like this compound, which contains chromophoric groups (the nitrophenyl and benzoyl moieties), TD-DFT is essential for understanding its photophysical behavior.

The calculations involve determining the energy difference between the ground electronic state and various excited states. The transitions are typically characterized by the promotion of an electron from an occupied molecular orbital to an unoccupied (virtual) molecular orbital. In this compound, key transitions would likely involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), often corresponding to π → π* and n → π* transitions associated with the aromatic rings and the carbonyl and nitro groups.

Table 1: Illustrative TD-DFT Data for a Representative Nitroaromatic Amide This table is a representative example based on typical results for similar molecules and does not represent experimentally verified data for this compound.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 3.54 | 350 | 0.015 | n → π |

| S₀ → S₂ | 4.42 | 280 | 0.650 | HOMO → LUMO (π → π) |

| S₀ → S₃ | 4.95 | 250 | 0.420 | HOMO-1 → LUMO (π → π*) |

Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG), and Average Localized Ionization Energy (ALIE) Analyses

These computational tools are used to visualize and analyze the electron density of a molecule, providing insights into chemical bonding, non-covalent interactions, and reactivity.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions of the electron density that reveal the regions of a molecule where electrons are localized, such as in covalent bonds and lone pairs. An ELF or LOL map for this compound would show high localization values in the core of the atoms, within the C-C, C-H, C-N, C=O, and N-O bonds, and at the positions of oxygen and nitrogen lone pairs. These maps provide a chemically intuitive picture of the electron distribution, confirming the covalent bond structure and the presence of non-bonding electrons.

Reduced Density Gradient (RDG): The RDG is a real-space function used to identify and visualize weak non-covalent interactions. By plotting the RDG against the electron density signed by the second eigenvalue of the Hessian matrix, regions of hydrogen bonding, van der Waals forces, and steric repulsion can be distinguished. For this compound, an RDG analysis would be crucial for visualizing potential intramolecular C-H···O interactions and for understanding how molecules pack in the solid state through intermolecular forces.

Average Localized Ionization Energy (ALIE): ALIE is a function calculated on the surface of a molecule that indicates the energy required to remove an electron from any given point. uni-bonn.de Regions with low ALIE values correspond to the locations of the most loosely bound electrons and are therefore the most probable sites for electrophilic attack. For this compound, the lowest ALIE values would be expected on the oxygen atoms of the nitro and carbonyl groups and potentially on the π-system of the benzoyl ring, indicating these as the most reactive nucleophilic sites.

Computational Studies of Intermolecular Interactions and Crystal Dynamics

The study of intermolecular forces is critical for understanding the solid-state properties of a compound, including its crystal packing, melting point, and solubility.

Theoretical Examination of Intermolecular Hydrogen Bonding and van der Waals Forces

This compound lacks strong hydrogen bond donors like N-H or O-H groups. Therefore, its crystal structure would be primarily governed by a combination of weaker interactions:

Weak C-H···O Hydrogen Bonds: The aromatic and methyl C-H groups can act as weak hydrogen bond donors, forming interactions with the electronegative oxygen atoms of the carbonyl and nitro groups of neighboring molecules.

π-π Stacking: The electron-rich benzoyl ring and the electron-poor nitrophenyl ring can engage in π-π stacking interactions. These can adopt parallel-displaced or T-shaped arrangements to stabilize the crystal packing.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the polar carbonyl and nitro groups. These dipoles would align in the crystal lattice to maximize attractive interactions.

Computational studies on similar molecules, such as N-(2-methoxy-benzyl)-acetamide, have utilized Hirshfeld surface analysis to examine and quantify these types of intermolecular contacts. A similar analysis for this compound would reveal the relative importance of each type of interaction in its crystal structure.

Table 2: Expected Intermolecular Contacts for this compound in the Solid State This table is illustrative and based on the analysis of similar molecular structures.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Weak Hydrogen Bond | C-H (Aromatic) | O=C (Carbonyl) | 2.2 - 2.8 |

| Weak Hydrogen Bond | C-H (Aromatic) | O=N (Nitro) | 2.3 - 2.9 |

| π-π Stacking | Benzoyl Ring Centroid | Nitrophenyl Ring Centroid | 3.3 - 3.8 |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing insights into its conformational flexibility and dynamics. For a molecule like this compound, the key degrees of freedom are the torsion angles around the single bonds, particularly the N-C(benzoyl) and N-C(nitrophenyl) bonds.

MD simulations can map the potential energy surface as a function of these torsion angles, identifying low-energy conformers and the energy barriers between them. This information is crucial for understanding which shapes the molecule is likely to adopt in different environments (e.g., in solution versus in a crystal). While specific MD studies on this compound are not available, related research on flexible benzamides has used these techniques to understand their behavior. The simulations would likely reveal a twisted conformation to be the most stable, minimizing steric clash between the two aromatic rings, similar to what is observed in the crystal structures of related benzamides.

Theoretical Prediction of Chemical Reactivity and Electronic Effects

Computational chemistry offers a suite of tools to predict the reactivity of a molecule by analyzing its electronic structure. For this compound, the interplay between the electron-donating character of the benzamide (B126) nitrogen (when considering resonance with the carbonyl) and the strong electron-withdrawing nitro group dictates its reactivity.

Frontier Molecular Orbitals (HOMO-LUMO): The energy and distribution of the HOMO and LUMO are fundamental indicators of reactivity. The LUMO is expected to be localized primarily on the nitrophenyl ring, making it the primary site for nucleophilic attack. The HOMO would likely be distributed across the benzoyl ring and the amide group. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. DFT calculations on N-(2-methoxy-benzyl)-acetamide have been used to determine this gap.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. For this compound, the most negative potential (red regions) would be concentrated on the oxygen atoms of the nitro and carbonyl groups, identifying them as sites for electrophilic attack. Positive potential (blue regions) would be found around the hydrogen atoms.

Fukui Functions: These are local reactivity descriptors that indicate the change in electron density at a specific point when an electron is added or removed. They can be used to predict the most likely sites for nucleophilic (f+) and electrophilic (f-) attack with greater precision than MEP alone. For this molecule, the Fukui function f+ would be highest on the carbons of the nitrophenyl ring, while f- would be highest on the oxygen atoms.

Table 3: Representative Calculated Reactivity Descriptors This table presents typical values for a nitro-substituted benzamide calculated via DFT, intended for illustrative purposes.

| Descriptor | Value (eV) | Interpretation |

| HOMO Energy | -7.85 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -2.90 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 4.95 | Indicates high kinetic stability |

| Chemical Potential (μ) | -5.38 | Tendency to exchange electrons with the environment |

| Chemical Hardness (η) | 2.48 | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 5.84 | Global electrophilic nature of the molecule |

Influence of Nitro and N-Methyl Substituents on Molecular Reactivity and Stability

The reactivity and stability of this compound are significantly influenced by the electronic effects of the nitro (NO₂) and N-methyl (N-CH₃) substituents. The nitro group, being a strong electron-withdrawing group, and the N-methyl group, which can act as a weak electron-donating group, create a push-pull system across the molecule.

The strong electron-withdrawing nature of the para-nitro group on the phenyl ring decreases the electron density on the nitrogen atom of the amide. This effect is a consequence of both a strong negative inductive effect and resonance. nih.gov This reduction in electron density can impact the reactivity of the nitrogen's lone pair of electrons. In related systems like N-(4-nitrophenyl) diacetamide, it has been noted that electron delocalization occurs from the nitrogen to the phenyl group, which can affect the molecule's stability and reaction kinetics. nih.gov

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in atoms and bonds. wikipedia.org In NBO analysis, interactions between filled (donor) and empty (acceptor) orbitals indicate delocalization of electrons, which contributes to the stability of the molecule. uni-muenchen.de For molecules with substituents, the p-character of the hybrid orbitals can change, affecting bond lengths and stability. epa.govresearchgate.net In this compound, a significant interaction would be expected between the lone pair of the amide nitrogen (donor) and the π* anti-bonding orbitals of the nitro-substituted phenyl ring (acceptor).

The N-methyl group introduces steric effects and also has an electronic influence. The methyl group can slightly increase the electron density on the nitrogen atom through an inductive effect. However, its presence also introduces steric hindrance, which can affect the planarity of the molecule and, consequently, the degree of conjugation between the phenyl rings and the amide group.

Table 1: Expected Electronic Properties and NBO Parameters for this compound (Illustrative)

| Parameter | Expected Value/Observation | Influence of Substituents |

| HOMO-LUMO Energy Gap (ΔE) | Relatively small | The push-pull effect between the N-methyl (donor) and nitro (acceptor) groups is expected to lower the energy gap, increasing reactivity. nih.gov |

| Natural Atomic Charge on Amide Nitrogen | Positive | The strong electron-withdrawing nitro group is expected to significantly reduce the electron density on the nitrogen atom. |

| NBO Delocalization Energy (E(2)) | High (from N lone pair to phenyl π*) | Indicates strong electronic delocalization and stabilization. uni-muenchen.de |

| Dipole Moment (µ) | High | Significant charge separation due to the strong electron-withdrawing and donating groups. |

Non-Linear Optical (NLO) Properties Prediction and Analysis

Molecules with significant charge-transfer characteristics, like this compound, are candidates for materials with non-linear optical (NLO) properties. NLO materials have applications in optoelectronics and photonics. The presence of electron-donating groups (the N-methylbenzamide moiety) and electron-accepting groups (the nitrophenyl moiety) connected by a π-conjugated system can lead to a large molecular hyperpolarizability (β), a key indicator of second-order NLO activity.

The intramolecular charge transfer (ICT) from the benzamide part to the nitrophenyl ring is the primary source of the NLO response. bohrium.com Computational methods, particularly Density Functional Theory (DFT), are widely used to predict NLO properties. tandfonline.combohrium.com The first hyperpolarizability (β) can be calculated to evaluate the NLO potential of a molecule. researchgate.net Studies on various organic molecules have shown that the presence of a nitro group significantly enhances the NLO response due to its strong electron-accepting nature. nih.gov

Table 2: Predicted Non-Linear Optical (NLO) Properties for this compound (Illustrative)

| NLO Parameter | Predicted Value (a.u.) | Significance |

| Dipole Moment (μ) | ~5-10 D | A large ground-state dipole moment is indicative of charge asymmetry, which is favorable for NLO properties. |

| Polarizability (α) | High | Indicates the ease with which the electron cloud can be distorted by an electric field. |

| First Hyperpolarizability (β_tot) | High | A large value suggests a strong second-order NLO response, making it a promising candidate for NLO applications. researchgate.net |

Note: The values in this table are illustrative and based on predictions for structurally related nitro-aromatic compounds. tandfonline.comresearchgate.net Direct computational data for this compound is not available.

Conformational Analysis and Energy Landscapes

The three-dimensional structure and conformational flexibility of this compound are crucial for understanding its properties. Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. lumenlearning.com For this compound, the key degrees of freedom are the rotation around the N-C(aryl) bond and the N-C(carbonyl) bond.

The energy landscape of the molecule can be mapped by calculating the energy as a function of the key dihedral angles. This landscape reveals the most stable conformations (energy minima) and the energy barriers to rotation. It is expected that the most stable conformer of this compound will have a non-planar arrangement of the phenyl rings to alleviate steric hindrance between the ortho-hydrogens of the rings and the substituents on the amide group.

Table 3: Representative Conformational Data for N-substituted Benzamides (Illustrative)

| Dihedral Angle | Description | Expected Value (°) | Relative Energy (kcal/mol) |

| C(aryl)-N-C(O)-C(aryl) | Twist between the two rings | 60-90 | 0 (Global Minimum) |

| C(aryl)-N-C(O)-C(aryl) | Planar or near-planar | 0 or 180 | > 5 (High energy barrier) |

Note: This table presents illustrative data based on conformational studies of similar N-substituted amides. nih.govnih.gov Specific energy landscapes for this compound require dedicated computational studies.

Elucidation of Reaction Mechanisms in N Methyl N 4 Nitrophenyl Benzamide Synthesis and Derivatization

Mechanistic Pathways of Amide Bond Formation: Nucleophilic Attack and Intermediate Formation

The synthesis of N-methyl-N-(4-nitrophenyl)benzamide is most commonly achieved through a nucleophilic acyl substitution reaction. This pathway involves the reaction of an activated carboxylic acid derivative, typically an acyl chloride, with a secondary amine. For the target molecule, the specific reactants are 4-nitrobenzoyl chloride and N-methyl-4-nitroaniline. The reaction proceeds via a well-established addition-elimination mechanism. libretexts.org

The mechanism unfolds in distinct steps:

Nucleophilic Attack: The reaction is initiated by the attack of the nucleophilic nitrogen atom of N-methyl-4-nitroaniline on the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. youtube.compearson.com The lone pair of electrons on the nitrogen forms a new carbon-nitrogen bond. Simultaneously, the pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom. youtube.com

Formation of a Tetrahedral Intermediate: This nucleophilic addition results in the formation of a transient, unstable tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com In this intermediate, the former carbonyl carbon is sp3-hybridized, and the oxygen atom carries a negative formal charge, while the nitrogen atom bears a positive formal charge.

Elimination of the Leaving Group: The tetrahedral intermediate rapidly collapses to restore the stable carbonyl group. The pi bond between the carbon and oxygen is reformed. This is accompanied by the cleavage of the carbon-chlorine bond, with the chloride ion acting as the leaving group. masterorganicchemistry.com Chloride is an effective leaving group, which makes acyl chlorides highly reactive. libretexts.org

Deprotonation: The final step involves the deprotonation of the nitrogen atom by a base (often another molecule of the amine reactant or an added non-nucleophilic base) to yield the neutral tertiary amide product, this compound, and a salt (e.g., N-methyl-4-nitroanilinium chloride).

This addition-elimination sequence is the cornerstone of many acylation reactions. libretexts.org While other methods exist for creating amide bonds, such as the Schotten-Baumann reaction or reactions involving N-(chloromethyl)benzamide, the use of an acyl chloride is a direct and efficient route for producing N,N-disubstituted amides. researchgate.netslideshare.net

| Step | Description | Key Features |

| 1 | Nucleophilic Attack | The secondary amine N-methyl-4-nitroaniline acts as the nucleophile. The carbonyl carbon of 4-nitrobenzoyl chloride is the electrophile. |

| 2 | Tetrahedral Intermediate | A transient species with an sp³-hybridized carbon and a negatively charged oxygen is formed. libretexts.org |

| 3 | Elimination | The carbonyl group is reformed, and the chloride ion is expelled as the leaving group. masterorganicchemistry.com |

| 4 | Deprotonation | A base removes the proton from the nitrogen atom, yielding the final neutral amide product. |

Understanding Regioselectivity in C(sp²)-H Functionalization of Benzamides

The derivatization of benzamides through transition-metal-catalyzed C(sp²)-H functionalization is a powerful tool for creating molecular complexity. The regioselectivity of these reactions is typically controlled by a directing group, which guides the metal catalyst to a specific C-H bond. nih.gov In benzamides, the amide functional group itself can serve as an effective directing group. mdpi.com

The mechanism generally involves the coordination of the amide's carbonyl oxygen to a transition metal center (e.g., Pd, Rh, Ru). nih.govresearchgate.net This coordination forms a metallacyclic intermediate, which positions the metal catalyst in close proximity to one of the ortho C-H bonds on the benzoyl ring. This geometric constraint facilitates the cleavage of the ortho-C-H bond in a process often referred to as cyclometalation or chelation-assisted C-H activation. rsc.org

A variety of transformations can be achieved at the activated ortho position, including arylation, alkenylation, and alkoxylation, depending on the reaction conditions and the coupling partner used. nih.govmdpi.com The development of different amide-based directing groups, such as N-methoxy amides, has further expanded the scope and versatility of these C-H functionalization reactions, allowing for high levels of control over reactivity and selectivity. researchgate.netbohrium.com The choice of catalyst and the specific directing group on the amine can be tuned to achieve functionalization at different positions. nih.gov

| Catalyst System | Directing Group | Typical Regioselectivity | Transformation Example | Reference |

| Pd(II) | Amide (CONR₂) | ortho-Arylation | Coupling with aryl halides | nih.gov |

| Rh(III) | N-Methoxy Amide | ortho-Olefination | Coupling with alkenes | nih.gov |

| Ru(II) | Weinreb Amide | ortho-Oxidation | C-H Oxidation | mdpi.com |

| Rh(II) | N-Boc | α-Functionalization (on N-heterocycle) | C-H Insertion | nih.gov |

Kinetics and Thermodynamics of this compound Formation under Diverse Conditions

The rate and equilibrium of the formation of this compound are governed by key kinetic and thermodynamic principles.

Kinetics: The synthesis from 4-nitrobenzoyl chloride and N-methyl-4-nitroaniline is typically a second-order reaction, where the rate is proportional to the concentration of both reactants. The reaction rate is highly sensitive to the electronic properties of the substituents on both aromatic rings. nih.gov

Effect of the Acyl Chloride Substituent: The electron-withdrawing nitro group on the 4-nitrobenzoyl chloride precursor makes the carbonyl carbon more electrophilic. libretexts.org This is due to the strong inductive and resonance effects of the nitro group, which pull electron density away from the reaction center. nih.gov This increased electrophilicity enhances the rate of nucleophilic attack, thereby accelerating the reaction.

Effect of the Amine Substituent: Conversely, the nitro group on the N-methyl-4-nitroaniline precursor has the opposite effect. It strongly withdraws electron density from the nitrogen atom, reducing its nucleophilicity. mdpi.combohrium.com A less nucleophilic amine will attack the electrophilic carbonyl carbon at a slower rate.

| Substituent on Benzoyl Chloride | Substituent on Aniline (B41778) | Expected Effect on Rate Constant (k) | Rationale |

| Electron-Withdrawing (e.g., -NO₂) | Neutral (e.g., -H) | Increase | Increases electrophilicity of carbonyl carbon. |

| Neutral (e.g., -H) | Electron-Withdrawing (e.g., -NO₂) | Decrease | Decreases nucleophilicity of amine nitrogen. mdpi.com |

| Electron-Donating (e.g., -OCH₃) | Neutral (e.g., -H) | Decrease | Decreases electrophilicity of carbonyl carbon. |

| Neutral (e.g., -H) | Electron-Donating (e.g., -OCH₃) | Increase | Increases nucleophilicity of amine nitrogen. |

| Electron-Withdrawing (-NO₂) | Electron-Withdrawing (-NO₂) | Ambiguous | A balance between increased electrophilicity and decreased nucleophilicity. |

Thermodynamics: The formation of an amide bond from an acyl chloride and an amine is a thermodynamically favorable process. globalconference.info The reaction is generally exergonic, with a negative Gibbs free energy change (ΔG). This favorability stems from the formation of a highly stable and resonance-stabilized amide bond. libretexts.org The planarity of the amide group leads to a significant dipole moment and contributes to its stability. libretexts.org

Strategic Applications of N Methyl N 4 Nitrophenyl Benzamide As a Chemical Precursor and Building Block

Utilization in the Rational Design and Synthesis of Complex Organic Architectures

The strategic placement of the nitro group on the phenyl ring of N-methyl-N-(4-nitrophenyl)benzamide makes it a key precursor for the synthesis of more complex organic architectures. The nitro group can be readily reduced to an amino group, which then serves as a handle for a variety of subsequent chemical transformations. This reduction-functionalization sequence is a cornerstone in the rational design of intricate molecules.

One of the primary applications of the corresponding amino derivative, N-methyl-N-(4-aminophenyl)benzamide, is in the construction of larger, poly-functionalized aromatic systems through amide bond formation or cross-coupling reactions. For instance, the amino group can be acylated with various benzoyl chlorides to generate more complex poly-amide structures. An example of this is the synthesis of 4-amino-N-(4-aminophenyl)benzamide, which can be further elaborated. sigmaaldrich.com

Furthermore, the amino derivative of this compound can be a crucial component in the synthesis of molecules with potential applications in materials science and medicinal chemistry. The amino group can participate in palladium-catalyzed C-N cross-coupling reactions, a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of complex diarylamines and other N-arylated products. nih.govorganic-chemistry.org

The following table summarizes research findings on the synthesis of complex molecules using precursors structurally related to this compound, highlighting the potential synthetic pathways for its derivatives.

| Precursor | Reagents and Conditions | Product | Application |

| 4-nitroaniline | Diethyl oxalate, then reduction | Ethyl 2-((4-aminophenyl)amino)-2-oxoacetate | Intermediate for heterocyclic synthesis ajol.info |

| 4-nitroaniline | 4-nitrobenzoyl chloride | 4-nitro-N-(4-nitrophenyl)benzamide | Precursor to poly-amino benzamides nih.gov |

| N-(4-aminophenyl)acetamide | 4-nitrobenzoyl chloride, then reduction | 4-amino-N-(4-aminophenyl)benzamide | Building block for inhibitors of DNA methylation nih.govnih.gov |

| 2-nitroanilines | Anilide anions, then cyclization | Substituted phenazines | Synthesis of biologically active compounds daneshyari.com |

Role as an Intermediate in the Construction of Novel Heterocyclic Compounds

The this compound scaffold is a valuable intermediate for the synthesis of a variety of novel heterocyclic compounds. The key to this application lies in the chemical reactivity of the nitro group, which, upon reduction to an amine, can participate in a range of cyclization reactions to form new ring systems.

A significant application is in the synthesis of phenazines. While direct synthesis from this compound is not explicitly detailed in the provided literature, the synthesis of phenazines from N-aryl-2-nitrosoanilines, which are derived from the reaction of nitroarenes with anilide anions, provides a strong indication of this potential. daneshyari.comnih.gov The reduction of the nitro group in this compound would yield N-methyl-N-(4-aminophenyl)benzamide. This amino derivative could then be ortho-nitrated or nitrosated, followed by an intramolecular cyclization to form a phenazine-like core structure. Phenazine derivatives are of great interest due to their diverse biological activities. nih.gov

Another potential application is in the synthesis of benzimidazoles. The reduction of the nitro group to an amine, followed by intramolecular cyclization with a suitable one-carbon unit, or intermolecular condensation with an ortho-diamine followed by cyclization, are established methods for benzimidazole (B57391) synthesis. ajol.info

Furthermore, intramolecular cyclization of derivatives of N-methyl-N-(4-aminophenyl)benzamide can lead to other heterocyclic systems. For example, catalyst-free intramolecular oxidative cyclization of N-allylbenzamides is a known route to oxazoles, suggesting that appropriate derivatization of the benzamide (B126) portion of the molecule could open pathways to similar heterocyclic structures. nih.gov

The table below illustrates examples of heterocyclic synthesis from precursors that are structurally or functionally related to this compound.

| Precursor Class | Reaction Type | Resulting Heterocycle |

| N-Aryl-2-nitrosoanilines | Reductive or acid-catalyzed cyclization | Phenazines daneshyari.comnih.gov |

| N-Allylbenzamides | Intramolecular oxidative cyclization | Oxazoles nih.gov |

| 4-bromo aniline (B41778) and diethyl oxalate | Multi-step synthesis | Benzimidazole, Benzoxazine, Oxadiazole, Triazole ajol.info |

| Thioamide dianions and thioformamides | Intramolecular cyclization | 5-amino-2-thiazolines and 5-aminothiazoles nih.gov |

Derivatization Strategies for Expanding Chemical Diversity Based on the this compound Scaffold

The this compound scaffold offers multiple sites for derivatization, allowing for the expansion of chemical diversity and the generation of libraries of related compounds for various screening purposes.

The primary site for derivatization is the nitro group. As previously mentioned, its reduction to an amine opens up a vast array of chemical transformations. The resulting amino group can be:

Acylated with a wide range of acid chlorides or anhydrides to form a diverse library of amides. researchgate.net

Alkylated to introduce various alkyl or arylalkyl groups.

Sulfonylated to produce sulfonamides.

Diazotized and subsequently converted to a variety of other functional groups such as hydroxyl, cyano, or halo groups.

Utilized in Buchwald-Hartwig amination or Ullmann condensation reactions to form C-N bonds with aryl halides, leading to more complex diarylamine structures. organic-chemistry.org

The benzoyl moiety also presents opportunities for derivatization. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can be performed on the benzoyl ring, although the directing effects of the amide group would need to be considered.

Furthermore, the amide bond itself can be a target for modification, though this is generally less common. Under certain conditions, the amide can be reduced or hydrolyzed.

The synthesis of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrates how a substituted 4-nitrobenzamide (B147303) core can be extensively derivatized at the amide nitrogen with various anilines and amines to create a library of compounds with potential biological activity. nih.gov

The following table outlines potential derivatization strategies for the this compound scaffold based on known reactions of its functional groups.

| Functional Group | Derivatization Reaction | Potential Products |

| Nitro Group | Reduction to Amine | N-methyl-N-(4-aminophenyl)benzamide sigmaaldrich.com |

| Amino Group (from reduced nitro) | Acylation | Diverse N-acyl derivatives researchgate.net |

| Amino Group (from reduced nitro) | Sulfonylation | N-sulfonyl derivatives |

| Amino Group (from reduced nitro) | Palladium-catalyzed C-N coupling | N-Aryl derivatives organic-chemistry.org |

| Benzoyl Ring | Electrophilic Aromatic Substitution | Halogenated, nitrated, or acylated benzoyl derivatives |

Future Research Horizons and Emerging Opportunities for N Methyl N 4 Nitrophenyl Benzamide

Development of Sustainable and Green Chemistry Approaches for its Synthesis

The synthesis of amides, a cornerstone of organic chemistry, has traditionally relied on methods that often generate significant chemical waste and utilize hazardous reagents. bohrium.comresearchgate.netsemanticscholar.org Conventional synthesis of a tertiary amide like N-methyl-N-(4-nitrophenyl)benzamide would typically involve the reaction of an activated carboxylic acid derivative, such as benzoyl chloride, with N-methyl-4-nitroaniline. This process often employs stoichiometric activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or hazardous chlorinating agents like thionyl chloride and oxalyl chloride, leading to poor atom economy and the production of substantial waste. semanticscholar.orgucl.ac.uk

The principles of green chemistry are driving a paradigm shift towards more sustainable synthetic routes. numberanalytics.com Key areas of development applicable to the synthesis of this compound include:

Catalytic Amidation: The use of transition-metal or organocatalysts can facilitate amide bond formation under milder conditions with higher efficiency, minimizing the need for stoichiometric activators. numberanalytics.com For instance, direct amidation of carboxylic acids or esters using catalysts based on boron, ruthenium, or palladium presents a more atom-economical alternative. bohrium.comnumberanalytics.com

Solvent-Free Reactions: Performing reactions in the absence of volatile and often hazardous organic solvents is a core tenet of green chemistry. researchgate.netsemanticscholar.org Solvent-free methods, such as heating a triturated mixture of the carboxylic acid (benzoic acid) and an amine source (like urea, in the presence of a boric acid catalyst), have been developed for amide synthesis and could be adapted. researchgate.netsemanticscholar.org

Biocatalysis: Enzymes like lipases and amidases offer a highly selective and environmentally benign route to amide synthesis. ucl.ac.uknumberanalytics.com These biocatalytic methods operate under mild conditions and can be highly advantageous, particularly in creating complex molecules with minimal side reactions. ucl.ac.uknumberanalytics.com

Alternative Starting Materials: Research into greener methods explores a variety of starting materials beyond carboxylic acids and their activated derivatives. These include the catalytic hydration of nitriles, oxidative amidation of aldehydes, and dehydrogenative coupling of alcohols and amines. bohrium.com A particularly innovative approach is the direct reductive amidation of nitroarenes, which combines the reduction of a nitro group and amidation into a single, efficient step. acs.org

Table 1: Comparison of Synthetic Approaches for Amide Synthesis

| Feature | Traditional Methods (e.g., Acyl Chloride) | Green Chemistry Approaches |

|---|---|---|

| Reagents | Stoichiometric, often hazardous (e.g., SOCl₂, oxalyl chloride) semanticscholar.orgucl.ac.uk | Catalytic (e.g., Boron-based, transition metals), biocatalysts bohrium.comucl.ac.uk |

| Atom Economy | Low, due to waste from activating agents bohrium.com | High, minimizes byproducts bohrium.comnumberanalytics.com |

| Solvents | Often uses hazardous solvents like DMF and CH₂Cl₂ ucl.ac.uk | Aims for solvent-free conditions or use of benign solvents researchgate.netsemanticscholar.org |

| Conditions | Can require harsh conditions | Generally milder reaction conditions bohrium.com |

| Waste | Generates significant stoichiometric byproducts ucl.ac.uk | Minimal waste generation numberanalytics.com |

Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding the kinetics and mechanism of a chemical reaction is fundamental to its optimization and control. Advanced spectroscopic techniques are increasingly used for in situ (in the reaction mixture) monitoring, providing real-time data on the consumption of reactants and the formation of products and intermediates. rsc.org For the synthesis of this compound, these methods can offer unprecedented insight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dynamic NMR spectroscopy is a powerful tool for measuring reaction kinetics. researchgate.net By monitoring the changes in the chemical shifts and signal intensities of specific protons or carbon-13 nuclei over time, one can quantify the rate of amide bond formation. nih.govlibretexts.org For example, tracking the disappearance of the N-H proton signal of N-methyl-4-nitroaniline and the appearance of the N-methyl and aromatic signals of the final product would provide a detailed kinetic profile. nih.gov

Infrared (IR) Spectroscopy: FTIR spectroscopy is highly sensitive to the vibrational modes of functional groups. nih.gov The amide I (C=O stretch), amide II (N-H bend and C-N stretch), and amide III bands are characteristic of the amide linkage. nih.govspectroscopyonline.com During the synthesis, one could monitor the disappearance of the carboxylic acid's O-H stretch and the appearance of the strong amide I band (typically 1630-1690 cm⁻¹) in real-time to follow the reaction progress.

Ultrafast Spectroscopy: Techniques like femtosecond spectroscopy allow for the observation of molecular dynamics on extremely short timescales. This can provide deep insights into the transient states and electronic dynamics of the reaction, which were previously inaccessible. spectroscopyonline.com

The integration of these techniques with reaction vessels allows for continuous data collection, enabling precise control over reaction parameters and facilitating a deeper understanding of the underlying reaction mechanism.

Table 2: In Situ Spectroscopic Techniques for Monitoring Amide Synthesis

| Technique | Information Provided | Application to this compound Synthesis |

|---|---|---|

| NMR Spectroscopy | Quantitative data on reactant consumption and product formation, structural information on intermediates. nih.gov | Tracking signals of N-methyl-4-nitroaniline and benzoic acid disappearing, while product signals appear. |

| FTIR Spectroscopy | Real-time monitoring of functional group transformations (e.g., formation of the C=O amide bond). nih.gov | Observing the decrease in the O-H band of the carboxylic acid and the increase of the characteristic amide I band. |

| Raman Spectroscopy | Complementary vibrational information, useful in aqueous media and for monitoring changes in the carbon framework. spectroscopyonline.com | Monitoring changes in the aromatic ring vibrations and the nitro group symmetric stretch. |

Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry for this compound

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes, optimization of synthetic routes, and discovery of new molecules. nih.govibm.com These data-driven techniques can be trained on vast datasets of known chemical reactions to identify complex patterns that are not apparent to human chemists. nih.govaiche.org

For this compound, AI and ML can be applied in several ways:

Reaction Yield Prediction: ML models, particularly those based on algorithms like random forests or neural networks, can predict the yield of an amide synthesis reaction based on the starting materials, reagents, and conditions. aiche.orgpku.edu.cn By inputting N-methyl-4-nitroaniline, a benzoyl derivative, and various catalysts and solvents, a trained model could predict the most efficient combination to maximize the yield of the target compound. pku.edu.cn

Retrosynthesis Planning: Computer-aided synthesis planning (CASP) tools use AI to propose synthetic routes to a target molecule. nih.govacs.org For this compound, a CASP program could suggest various disconnection strategies, identifying readily available starting materials and evaluating the feasibility of each step.

Condition Optimization: ML algorithms can efficiently explore the multidimensional space of reaction parameters (temperature, concentration, catalyst loading) to find the optimal conditions for a reaction, reducing the need for extensive and time-consuming experimental screening. aiche.org

Property Prediction: Beyond synthesis, ML models can predict the physicochemical and biological properties of molecules. By training on databases of compounds with known properties, a model could estimate characteristics of this compound, guiding its potential applications.

The success of these models is highly dependent on the quality and quantity of the training data. aiche.org High-throughput experimentation (HTE) platforms are crucial for generating the large, high-quality datasets needed to build accurate and reliable predictive models. pku.edu.cn

Table 3: Applications of AI and Machine Learning in the Chemistry of this compound

| Application Area | AI/ML Approach | Potential Impact |

|---|---|---|

| Synthesis Optimization | Models trained on reaction databases predict yields and optimal conditions. ibm.comaiche.org | Accelerates discovery of efficient synthetic routes, reducing experimental effort. |

| Retrosynthesis | Algorithms propose synthetic pathways from the target molecule back to starting materials. acs.org | Identifies novel and practical routes for synthesis. |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models predict properties based on molecular structure. | Guides the exploration of the compound for specific applications without initial synthesis. |

| Data Analysis | AI algorithms analyze complex spectroscopic data to identify patterns and intermediates. spectroscopyonline.com | Enhances understanding of reaction mechanisms from in situ monitoring data. |

Exploration of Novel Chemical Reactivity and Transformations of the Benzamide (B126) Framework

The this compound molecule possesses several reactive sites that can be targeted for further chemical transformations, leading to a diverse array of new derivatives with potentially novel properties. The primary sites for reactivity are the nitro group and the C-H bonds of the two aromatic rings.

Selective Reduction of the Nitro Group: The nitro group is a versatile functional handle. Its selective reduction to an amino group is a key transformation. researchgate.net This is challenging due to the presence of the amide functionality, which can also be reduced under certain conditions. researchgate.net However, specific catalytic systems, such as Ni/SiO₂ or transfer hydrogenation with hydrazine (B178648) hydrate, have been developed for the chemoselective reduction of aromatic nitro groups in the presence of amides. researchgate.net This would convert this compound into N-(4-aminophenyl)-N-methylbenzamide, a valuable building block for further functionalization.

C-H Bond Functionalization: Direct functionalization of C-H bonds is a powerful strategy for modifying complex molecules without the need for pre-functionalized starting materials. nih.gov Recent advances in photoredox and transition-metal catalysis have enabled the arylation and alkylation of amides under mild conditions. chemistryviews.orgdigitellinc.com For example, radical translocation methods could potentially be used to functionalize the C(sp³)-H bonds of the N-methyl group. nih.gov Similarly, directed C-H functionalization could modify the ortho positions of the benzoyl ring.

Transformations of the N-Aryl Bond: Novel catalytic systems, often employing dual photoredox and nickel catalysis, have been developed to achieve divergent C-C and C-N bond formations. acs.org While often used for synthesis, similar principles could be explored for post-synthetic modification, potentially cleaving or transforming the N-aryl bond under specific catalytic conditions.

Deoxygenative Functionalization: Emerging methods in catalysis allow for the deoxygenative functionalization of amides, transforming the carbonyl group into other functionalities. researchgate.net This represents a more profound transformation of the core benzamide framework, opening pathways to entirely new classes of compounds derived from this compound.

Table 4: Potential Chemical Transformations of this compound

| Reaction Type | Target Site | Potential Product | Significance |

|---|---|---|---|

| Selective Nitro Reduction | Nitro group | N-(4-aminophenyl)-N-methylbenzamide | Introduces a reactive amino group for further derivatization. researchgate.netorganic-chemistry.org |

| C-H Arylation/Alkylation | Aromatic rings or N-methyl group | Functionalized benzamide derivatives | Allows for late-stage modification to build molecular complexity. nih.gov |

| N-Arylation/Coupling | Amide Nitrogen | Diversified tertiary amides | Explores the synthesis of related structures with different aryl groups. chemistryviews.org |

| Deoxygenative Functionalization | Carbonyl group | β-aryl amines or other amine derivatives | Fundamentally alters the amide core to access new chemical space. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.